molecular formula C19H17N5O2 B3018077 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1360220-88-7

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Katalognummer B3018077
CAS-Nummer: 1360220-88-7
Molekulargewicht: 347.378
InChI-Schlüssel: SSRZWYZPGYNLNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex pyrazoloquinoline and isoquinoline derivatives has been a subject of interest due to their potential biological activities. In the context of synthesizing compounds related to 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide, several methodologies have been developed. For instance, a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines involves a cascade imination/intramolecular decarboxylative coupling, which requires a Pd-Cu bimetallic system for pyrazole-based substrates to achieve superior yields . Similarly, the synthesis of 1-hydroxypyrazoloquinolines and isoquinolines from 1-benzyloxypyrazoles includes cyclization steps and palladium-catalyzed cross-coupling reactions, demonstrating the complexity and the need for optimization in the synthesis of such compounds . Furthermore, the synthesis of a potent CDK1 inhibitor, 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, involves Pd(II) catalyzed Stille coupling and sulfur(0) induced benzimidazole formation, indicating the versatility of palladium-catalyzed reactions in constructing these heterocyclic frameworks .

Molecular Structure Analysis

The molecular structure of compounds like 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is characterized by the presence of multiple fused rings, which include pyrazole, quinoline, and isoquinoline moieties. These structures are often synthesized through cyclization reactions that form the characteristic ring systems. For example, the formation of the pyridine ring in pyrazoloquinolines and pyrazoloisoquinolines can be achieved through cyclization of a formyl group with an amino or iminophosphorane group . The presence of these fused rings is crucial for the biological activity of these compounds, as they can interact with various biological targets, including enzymes like CDK1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinoline derivatives are complex and require careful selection of reaction conditions. For example, the cascade imination/intramolecular decarboxylative coupling used to synthesize 3H-pyrazolo[3,4-c]isoquinolines is a multi-step reaction that requires precise control over reaction parameters to achieve high yields . The Staudinger/aza-Wittig protocol used in the synthesis of pyrazoloisoquinolines demonstrates the use of specialized reactions to construct the desired molecular frameworks . Additionally, the Stille coupling reaction is a key step in the synthesis of benzimidazole-containing compounds, which shows the importance of cross-coupling reactions in the construction of complex heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of multiple aromatic rings contributes to the rigidity and planarity of the molecules, which can affect their solubility and interaction with biological targets. The introduction of substituents such as hydroxy groups or amide linkages can modulate the compound's polarity and, consequently, its solubility and pharmacokinetic properties. For instance, the synthesis of N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides involves the introduction of polar functional groups that could potentially enhance the solubility of these compounds . These properties are critical for the development of pharmaceutical agents, as they determine the compound's bioavailability and efficacy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • The synthesis and characterization of novel quinazolinone derivatives have been extensively studied, with research focusing on their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of various quinazolinone derivatives through the modification of phenyl groups and evaluating their biological activities (Farag et al., 2012).

Anti-inflammatory and Analgesic Applications

  • Quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant activity in screening tests, indicating their potential use in developing new anti-inflammatory and analgesic agents (Farag et al., 2012).

Antimicrobial Applications

  • Research into quinazolinone derivatives has also highlighted their antimicrobial potential. Studies have synthesized and evaluated these compounds for their antibacterial and antifungal activities, showing broad-spectrum inhibitory activity against various microbial strains (Desai et al., 2020).

Antitumor Activities

  • The antitumor activity of quinazolinone derivatives has been investigated, with some compounds demonstrating broad-spectrum antitumor activity. This suggests that these derivatives could serve as a basis for developing new antitumor agents, with certain compounds showing enhanced potency compared to established drugs like 5-FU (Al-Suwaidan et al., 2016).

Molecular Docking and Design

  • Molecular docking studies have provided insights into the binding affinity and plausible mechanism of action of quinazolinone derivatives as antimicrobial agents. These studies help in understanding the interaction between these compounds and microbial targets, potentially guiding the design of more effective antimicrobial drugs (Desai et al., 2020).

Eigenschaften

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18(20-11-14-12-22-24-9-4-3-7-17(14)24)8-10-23-13-21-16-6-2-1-5-15(16)19(23)26/h1-7,9,12-13H,8,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRZWYZPGYNLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.